![molecular formula C17H17N3O6S B2721677 乙酸4-[2-(1,3-苯并二氧杂环[5,5-yl]氨基)-2-氧代乙基]硫代-6-甲基-2-氧代-1H-嘧啶-5-羧酸酯 CAS No. 946332-49-6](/img/no-structure.png)

乙酸4-[2-(1,3-苯并二氧杂环[5,5-yl]氨基)-2-氧代乙基]硫代-6-甲基-2-氧代-1H-嘧啶-5-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

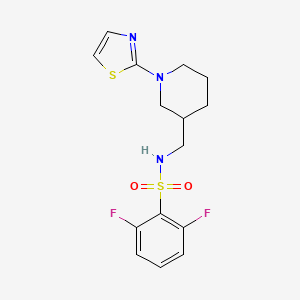

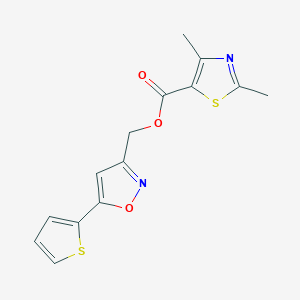

This compound is a novel triazole-pyrimidine hybrid . It has been studied for its potential neuroprotective and anti-neuroinflammatory properties .

Synthesis Analysis

The compound was synthesized as part of a series of novel triazole-pyrimidine-based compounds . The synthesis involved a reaction mixture that was cooled to room temperature, and the obtained solid was filtered, washed with cold water, and dried under vacuum to afford the pure intermediate .Molecular Structure Analysis

The molecular structure of the compound was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound were carried out in a round bottom flask . Piperazine was added to a solution of the intermediate and potassium carbonate in CHCl3 at room temperature .科学研究应用

合成方法和化学性质

合成嘧啶并苯并咪唑羧酸盐的新途径M. Meziane 等人 (1998) 开发了一种无溶剂制备方法,用于从各种异氰酸酯和异硫氰酸酯(包括与请求化合物密切相关的衍生物)制备 1-氧代(或硫代)-1,2-二氢嘧啶并[1,6a]苯并咪唑-4-羧酸乙酯。这种方法强调效率和环境友好性,因为它本质上是无溶剂的 ChemInform。

离子液体介导的合成A. P. Nikalje 等人 (2017) 报告了使用离子液体作为环保催化剂合成新型色酮-嘧啶偶联衍生物。这条合成途径可能适用于或可适应于合成请求的化合物,突出了绿色化学在创建具有潜在生物活性的杂环化合物中的作用 Consensus。

生物活性与应用

抗菌和抗真菌活性在 S. Tiwari 等人 (2018) 的研究中,4-(6-取代-4-氧代-4H-色满-3-基)-6-甲基-2-硫代/氧代-1,2,3,4-四氢嘧啶-5-羧酸乙酯的衍生物显示出显着的抗真菌和抗菌活性。这证明了此类化合物在开发新抗菌剂方面的潜力,其中特定衍生物对各种病原体表现出有效的活性 Molecules。

细胞毒活性Marcin Stolarczyk 等人 (2018) 合成了新型 4-硫代嘧啶衍生物并评估了它们的细胞毒活性。尽管这项研究并未直接涉及有问题的特定化合物,但它强调了对嘧啶衍生物的研究兴趣,这些衍生物具有潜在的治疗应用,包括癌症治疗 Acta Crystallographica Section C。

作用机制

The compound’s mode of action, like many drugs, would likely involve interaction with its target proteins, leading to changes in their function. This could affect various biochemical pathways, depending on the specific targets of the compound .

As for pharmacokinetics, the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors, including its chemical structure, the route of administration, and the patient’s physiological condition. These factors would also affect the compound’s bioavailability .

The compound’s action could result in various molecular and cellular effects, depending on its specific targets and the pathways they are involved in .

Finally, various environmental factors could influence the compound’s action, efficacy, and stability. These could include factors like temperature, pH, and the presence of other substances .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'ethyl 4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate' involves the reaction of starting materials containing a benzodioxole ring, an amine group, a thiol group, a pyrimidine ring, and an ester group. The benzodioxole ring is first functionalized with an amine group, which is then reacted with a thiol group to form a sulfide linkage. The resulting compound is then reacted with a pyrimidine ring containing an ester group to form the final product.", "Starting Materials": [ "1,3-benzodioxole-5-carboxylic acid", "ethylamine", "thiophenol", "6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester" ], "Reaction": [ "1. 1,3-benzodioxole-5-carboxylic acid is reacted with ethylamine to form 2-(1,3-benzodioxol-5-ylamino)ethanol.", "2. 2-(1,3-benzodioxol-5-ylamino)ethanol is reacted with thiophenol in the presence of a base to form ethyl 4-[2-(1,3-benzodioxol-5-ylamino)-2-sulfanylethyl]benzoate.", "3. Ethyl 4-[2-(1,3-benzodioxol-5-ylamino)-2-sulfanylethyl]benzoate is reacted with 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester in the presence of a base to form the final product, ethyl 4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate." ] } | |

CAS 编号 |

946332-49-6 |

分子式 |

C17H17N3O6S |

分子量 |

391.4 |

IUPAC 名称 |

ethyl 4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C17H17N3O6S/c1-3-24-16(22)14-9(2)18-17(23)20-15(14)27-7-13(21)19-10-4-5-11-12(6-10)26-8-25-11/h4-6H,3,7-8H2,1-2H3,(H,19,21)(H,18,20,23) |

InChI 键 |

GOEBEZHPZPZUAN-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=CC3=C(C=C2)OCO3)C |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-dimethoxyphenyl)-2-[(4-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2721596.png)

![2-[(2,5-dichlorophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2721597.png)

![1-isopropyl-3,4,9-trimethyl-7-(2-methylallyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2721599.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethylbenzamide](/img/structure/B2721602.png)

![3-[Benzyl(methyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B2721604.png)

![(S)-methyl 2-(tert-butoxy)-2-((R)-4-(2,3-dihydropyrano[4,3,2-de]quinolin-7-yl)-2-methylquinolin-3-yl)acetate](/img/structure/B2721607.png)

![2-(4-Fluorophenyl)-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]acetamide](/img/structure/B2721609.png)

![3-(4-Ethoxybenzoyl)-6,8-difluoro-1-[(2-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2721612.png)

![N-(3,4-difluorophenyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2721614.png)